
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(naphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(naphthalen-1-yl)benzamide, also known as FSNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FSNB is a synthetic compound that belongs to the family of sulfonamide-based compounds.
Applications De Recherche Scientifique
Synthesis and Reactivity
The chemical compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(naphthalen-1-yl)benzamide has been synthesized and studied within various research contexts, including its synthesis, reactivity, and potential applications in scientific research. One notable example involves the synthesis and reactivity of related furan and naphthalene derivatives, demonstrating the compound's versatility in organic synthesis. For instance, the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene, led to the synthesis of naphtho-fused furan compounds. These compounds were then subjected to various electrophilic substitution reactions, showcasing their reactivity and potential for further chemical modifications (А. Aleksandrov & М. М. El’chaninov, 2017).
Sensing and Detection Applications
Another area of application for derivatives of this compound is in the development of colorimetric sensors for anion detection. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their solid-state properties through X-ray single-crystallography and their ability to act as colorimetric sensors for fluoride anions. The change from colorless to achromatic black in the presence of fluoride anions highlights the potential of these compounds in environmental monitoring and analytical chemistry applications (E. A. Younes et al., 2020).
Luminescence and Aggregation-Enhanced Emission
The synthesis of pyridyl substituted benzamides with naphthalene derivatives has also been explored, resulting in compounds that exhibit luminescent properties and aggregation-enhanced emission (AEE) in specific solvents. This indicates the potential use of such compounds in the development of new luminescent materials, which could have applications in optoelectronic devices, bioimaging, and sensors (A. Srivastava et al., 2017).
Anticancer Properties
Research into the anticancer properties of related naphthalene and benzamide derivatives has shown promising results. For example, certain synthesized compounds were found to be active against breast cancer cell lines, indicating the potential for these compounds to be developed into therapeutic agents for cancer treatment. This highlights the diverse applications of such chemical compounds beyond their basic chemical properties, extending into biomedically relevant areas (Salahuddin et al., 2014).
Propriétés
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-25(16-19-8-5-15-29-19)30(27,28)20-13-11-18(12-14-20)23(26)24-22-10-4-7-17-6-2-3-9-21(17)22/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBUJBQKTBCWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

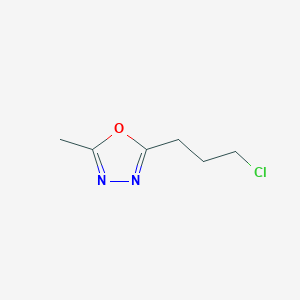
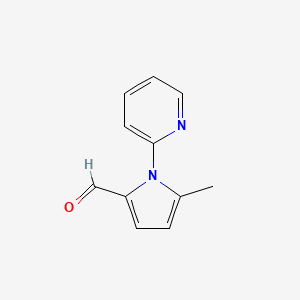
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)
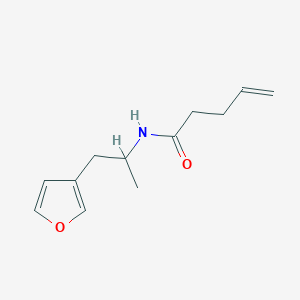
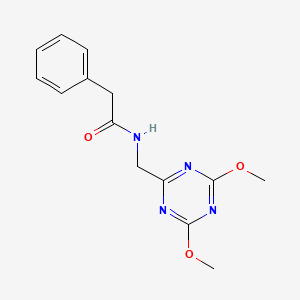
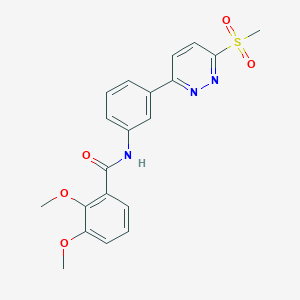
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2876194.png)

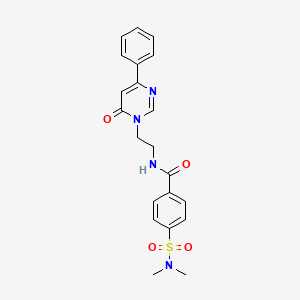

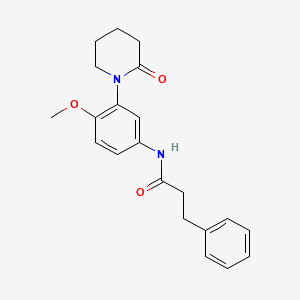

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)